Isobutyltrimethoxysilane

Catalog No.
S562803
CAS No.
18395-30-7
M.F
C7H18O3Si
M. Wt
178.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyltrimethoxysilane

CAS Number

18395-30-7

Product Name

Isobutyltrimethoxysilane

IUPAC Name

trimethoxy(2-methylpropyl)silane

Molecular Formula

C7H18O3Si

Molecular Weight

178.3 g/mol

InChI

InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3

InChI Key

XYJRNCYWTVGEEG-UHFFFAOYSA-N

SMILES

CC(C)C[Si](OC)(OC)OC

Synonyms

BTMOS cpd, isobutyltrimethoxysilane, trimethoxy(2-methylpropyl)silane

Canonical SMILES

CC(C)C[Si](OC)(OC)OC

Surface Modification:

Isobutyl(trimethoxy)silane is a versatile organosilane molecule, meaning it contains both organic and silicon components. This unique structure allows it to modify surfaces by creating a chemical bridge between organic materials (like polymers) and inorganic materials (like glass or metal). This process is known as silanization and can improve various surface properties, including:

  • Adhesion: Silanization can enhance the adhesion between dissimilar materials, making them bond more effectively. This is crucial in various applications, such as creating composite materials or coating surfaces with functional polymers.
  • Wettability: Silanization can modify the surface wettability, making it more hydrophilic (water-loving) or hydrophobic (water-repelling). This manipulation is vital in applications like microfluidics, where specific fluid flow behaviors are desired.

Functionalization:

Isobutyl(trimethoxy)silane can be used to introduce functional groups onto surfaces. These functional groups can then be used to attach specific molecules or create specific chemical reactions. This functionality is valuable in various research areas, such as:

  • Biomolecule immobilization: Silanization can be used to immobilize biomolecules (like enzymes or antibodies) onto surfaces, creating biosensors or biocatalytic platforms.
  • Catalyst immobilization: Similar to biomolecules, silanization can immobilize catalysts onto solid supports, enabling their reuse and facilitating reaction control.

Material Synthesis:

Isobutyl(trimethoxy)silane can participate in various material synthesis processes. Its ability to react with different molecules and form cross-linked structures makes it useful in:

  • Sol-gel synthesis: This technique involves the hydrolysis and condensation of silane precursors to form gels or porous materials. Isobutyl(trimethoxy)silane can be incorporated into these processes to create materials with specific properties, such as controlled porosity or enhanced mechanical strength.
  • Polymer synthesis: Silanes can be used as co-monomers or cross-linking agents in polymer synthesis, leading to the development of new materials with tailored properties.

Isobutyltrimethoxysilane is a silane compound with the molecular formula C7H18O3SiC_7H_{18}O_3Si and a molecular weight of approximately 178.30 g/mol. It appears as a colorless liquid and is characterized by its flammability and potential to cause skin and eye irritation. The compound is primarily used as a coupling agent in various chemical applications due to its ability to bond organic materials to inorganic substrates, enhancing adhesion properties in coatings, sealants, and adhesives .

The mechanism of action of IBTMS depends on the specific application. Here are some examples:

  • Surface Modification: In materials science, IBTMS can react with hydroxyl groups (OH) on surfaces (e.g., glass, metal oxides) to form siloxane bonds. This creates a hydrophobic layer, improving water repellency and adhesion properties.
  • Precursor for Siloxane Polymers: IBTMS can undergo hydrolysis and condensation reactions to form siloxane polymers with various structures. These polymers find applications in coatings, adhesives, and sealants [].

IBTMS is a flammable liquid with a moderate odor. It can irritate the skin, eyes, and respiratory system. Here are some safety considerations:

  • Flammability: IBTMS has a low flash point, making it susceptible to ignition. Proper handling and storage are crucial to prevent fire hazards [].
  • Toxicity: Limited data exists on the chronic toxicity of IBTMS. However, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators to avoid inhalation or skin contact [].

Isobutyltrimethoxysilane undergoes hydrolysis when exposed to moisture, resulting in the formation of silanol and methanol. The general reaction can be represented as:

C7H18O3Si+H2OC7H18OSi+3CH3OHC_7H_{18}O_3Si+H_2O\rightarrow C_7H_{18}OSi+3CH_3OH

This hydrolysis process is pH-dependent, with increased rates observed under acidic or basic conditions. Additionally, the compound can react with strong oxidizing agents, which may lead to further chemical transformations .

Isobutyltrimethoxysilane can be synthesized through several methods, including:

  • Direct Reaction: Combining isobutyl alcohol with trimethoxysilane in the presence of a catalyst.
  • Hydrolysis of Silanes: Starting from isobutyltrichlorosilane followed by methanolysis.
  • Transesterification: Reacting isobutyl acetate with trimethoxysilanes under controlled conditions.

These methods allow for the production of high-purity isobutyltrimethoxysilane suitable for industrial applications .

Isobutyltrimethoxysilane finds utility in various fields:

  • Adhesives and Sealants: Enhances bonding between different materials.
  • Coatings: Improves durability and weather resistance of surface coatings.
  • Silicone Products: Acts as a precursor in the synthesis of silicone polymers.
  • Composite Materials: Used as a coupling agent to improve the interface between organic and inorganic components.

Its versatility makes it valuable in industries such as construction, automotive, and electronics .

Studies on the interactions of isobutyltrimethoxysilane with other materials highlight its role as a coupling agent. It effectively improves adhesion between silica-based fillers and organic polymers, which is critical in composite manufacturing. Additionally, its hydrolytic stability under various environmental conditions has been evaluated, indicating that it maintains its functional properties even in humid conditions .

Isobutyltrimethoxysilane shares structural similarities with other silanes but exhibits unique properties that enhance its application scope. Below are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
IsobutyltriethoxysilaneC10H24O3SiHydrolyzes to ethanol; used in different bonding applications.
TrimethoxyvinylsilaneC5H12O3SiContains a vinyl group; enhances polymerization capabilities.
PhenyltrimethoxysilaneC9H12O3SiIncorporates phenyl groups; improves thermal stability in coatings.

Isobutyltrimethoxysilane's unique structure allows it to provide excellent adhesion properties while maintaining compatibility with various substrates, distinguishing it from other silanes .

Reaction Pathways in Research Applications

Isobutyltrimethoxysilane participates in diverse reaction pathways that have been extensively investigated in research contexts, particularly focusing on surface modification and materials synthesis applications [15] [16]. The primary reaction pathways involve nucleophilic substitution at the silicon center, where the methoxy groups serve as leaving groups in the presence of water or other nucleophiles [10] [11]. These reactions proceed through pentacoordinate silicon intermediates, representing a fundamental mechanism in organosilicon chemistry [10] [12].

In aqueous environments, isobutyltrimethoxysilane undergoes stepwise hydrolysis reactions that replace methoxy groups with hydroxyl functionalities [10] [11]. The initial hydrolysis step involves nucleophilic attack by water molecules on the electrophilic silicon center, forming a pentacoordinate transition state before methanol elimination [10] [12]. Subsequent hydrolysis steps proceed through similar mechanisms, with the rate of each step influenced by the electronic and steric effects of the remaining substituents [10] [11].

Reaction StepChemical EquationMechanism Type
First Hydrolysis(CH₃)₂CHCH₂Si(OCH₃)₃ + H₂O → (CH₃)₂CHCH₂Si(OCH₃)₂OH + CH₃OHNucleophilic substitution
Second Hydrolysis(CH₃)₂CHCH₂Si(OCH₃)₂OH + H₂O → (CH₃)₂CHCH₂Si(OCH₃)(OH)₂ + CH₃OHNucleophilic substitution
Third Hydrolysis(CH₃)₂CHCH₂Si(OCH₃)(OH)₂ + H₂O → (CH₃)₂CHCH₂Si(OH)₃ + CH₃OHNucleophilic substitution
Water Condensation2 R-Si(OH)₃ → R-Si-O-Si-R + H₂OCondensation polymerization
Alcohol CondensationR-Si(OH)₃ + R-Si(OCH₃)₃ → R-Si-O-Si-R + CH₃OHCondensation polymerization

Research investigations have demonstrated that isobutyltrimethoxysilane exhibits enhanced reactivity compared to linear alkyl analogues, attributed to the branched structure of the isobutyl group [16] [18]. The branching introduces steric effects that influence both hydrolysis kinetics and subsequent condensation reactions, affecting the final polymer network structure [10] [15]. Studies have shown that the hydrolysis rate constants for isobutyltrimethoxysilane vary significantly with reaction conditions, including pH, temperature, and solvent composition [10] [11].

The compound's reactivity profile makes it particularly suitable for applications requiring controlled surface modification, where the balance between hydrolysis and condensation rates determines the effectiveness of substrate treatment [15] [18]. Research has established that isobutyltrimethoxysilane can form stable siloxane bonds with hydroxylated surfaces while maintaining the hydrophobic character imparted by the isobutyl substituent [16] [17]. This dual functionality enables the creation of hydrophobic surface treatments with excellent durability and performance characteristics [15] [18].

Hydrolysis and Condensation Mechanisms

The hydrolysis and condensation mechanisms of isobutyltrimethoxysilane follow well-established pathways for trialkoxysilanes, proceeding through sequential substitution reactions at the silicon center [10] [11] [12]. Under acidic conditions, the mechanism involves initial protonation of the methoxy oxygen, enhancing the electrophilicity of the silicon atom and facilitating nucleophilic attack by water molecules [10] [12]. The protonated methoxy group serves as an improved leaving group, lowering the activation energy for the substitution reaction [10] [11].

In alkaline media, the hydrolysis mechanism proceeds through direct nucleophilic attack by hydroxide ions on the silicon center, forming pentacoordinate intermediates that undergo rapid elimination of methoxide ions [10] [11]. The alkaline mechanism typically exhibits higher reaction rates compared to acidic conditions, attributed to the enhanced nucleophilicity of hydroxide ions relative to water molecules [10] [12]. The reaction order with respect to hydroxide concentration has been determined to be first order, consistent with the proposed mechanism involving direct nucleophilic attack [11].

The condensation reactions of hydrolyzed isobutyltrimethoxysilane species occur through two primary pathways: water condensation and alcohol condensation [10] [12]. Water condensation involves the reaction between two silanol groups, resulting in siloxane bond formation with water elimination [10] [11]. This pathway predominates under neutral to slightly acidic conditions where silanol groups are not extensively protonated [12]. Alcohol condensation occurs between silanol and alkoxy groups, producing siloxane bonds with alcohol elimination [10] [11].

Kinetic studies have revealed that the hydrolysis rate of isobutyltrimethoxysilane follows first-order kinetics with respect to the silane concentration, while the water dependence varies from 0.8 to 4.4 depending on reaction conditions [10] [11]. The observed rate constant incorporates contributions from spontaneous, acid-catalyzed, and base-catalyzed pathways, expressed as kobserved = k₀ + kH[H⁺] + k_OH[OH⁻] [10]. The condensation reactions exhibit more complex kinetics, with second-order dependence on silanol concentration for intermolecular condensation processes [10] [11].

Temperature effects on hydrolysis and condensation kinetics demonstrate Arrhenius behavior, with activation energies ranging from 40 to 80 kilojoules per mole depending on the specific reaction step and catalytic conditions [10] [11]. The branched isobutyl substituent introduces steric hindrance that affects both the approach of nucleophiles to the silicon center and the departure of leaving groups, resulting in modified activation parameters compared to linear alkyl analogues [10] [15].

Structure-Function Relationships in Research Settings

The structure-function relationships of isobutyltrimethoxysilane are fundamentally governed by the electronic and steric properties of its constituent functional groups [10] [15] [16]. The isobutyl substituent, characterized by its branched alkyl structure, imparts distinct hydrophobic properties while influencing the reactivity of the silicon center through inductive and steric effects [16] [17]. Research has demonstrated that the branched nature of the isobutyl group enhances the hydrophobic character of treated surfaces compared to linear alkyl analogues, resulting in improved water repellency and chemical resistance [15] [18].

The three methoxy groups attached to silicon exhibit differential reactivity based on their local chemical environment and the progressive changes in electronic density that occur during stepwise hydrolysis [10] [11]. Studies have shown that the first hydrolysis step proceeds most rapidly, followed by sequential decreases in reaction rate for subsequent hydrolysis steps [10]. This reactivity pattern reflects the increasing electron density on silicon as electron-withdrawing methoxy groups are replaced by less electronegative hydroxyl groups [10] [11].

The tetrahedral geometry around the silicon center facilitates optimal orbital overlap for nucleophilic substitution reactions while providing steric accessibility for attacking nucleophiles [10] [12]. Research using computational chemistry methods has revealed that the lowest unoccupied molecular orbital of isobutyltrimethoxysilane is localized primarily on the silicon atom, consistent with its role as the electrophilic center in hydrolysis reactions [23]. The molecular electrostatic potential surface calculations indicate regions of positive charge density around silicon that correlate with experimentally observed nucleophilic attack sites [23].

Investigations into the influence of the isobutyl substituent on hydrolysis kinetics have revealed that branching at the β-carbon position provides optimal balance between steric hindrance and electronic effects [15] [16]. The branched structure reduces the rate of hydrolysis compared to methyl-substituted analogues while enhancing the selectivity of the reactions [10] [15]. This controlled reactivity enables precise tuning of surface modification processes, allowing for optimization of coating properties such as adhesion, durability, and hydrophobicity [15] [18].

The hydrogen bonding capacity of hydrolyzed isobutyltrimethoxysilane species influences their condensation behavior and ultimate network structure [10] [11]. Research has established that the silanol groups formed during hydrolysis participate in both intra- and intermolecular hydrogen bonding, affecting the kinetics and thermodynamics of subsequent condensation reactions [10] [12]. The branched isobutyl group modulates these interactions by providing steric bulk that influences the spatial arrangement of reactive sites [15] [16].

Theoretical Chemistry Models for Reactivity Prediction

Theoretical chemistry models have provided substantial insights into the reactivity patterns of isobutyltrimethoxysilane, enabling quantitative prediction of reaction pathways and kinetic parameters [22] [24] [25]. Density functional theory calculations using the M06-2X functional have demonstrated excellent agreement with experimental hydrolysis rates, validating the computational approach for organosilane systems [26]. These calculations reveal that the silicon-oxygen bonds in the methoxy groups exhibit significant ionic character, facilitating nucleophilic attack by water molecules [24] [26].

Quantum chemical investigations of the hydrolysis mechanism have identified transition state structures characterized by pentacoordinate silicon geometries with trigonal bipyramidal arrangements [24] [26]. The activation energies calculated using coupled cluster theory with single and double excitations and perturbative triples corrections range from 15 to 25 kilocalories per mole for different hydrolysis steps, consistent with experimental observations [22] [24]. The computed reaction pathways indicate that proton transfer processes accompany nucleophilic substitution, supporting the proposed acid-base catalytic mechanisms [24] [25].

Molecular dynamics simulations have elucidated the role of solvent effects on isobutyltrimethoxysilane reactivity, revealing that water clustering around the silicon center facilitates hydrolysis through cooperative hydrogen bonding interactions [25] [30]. These simulations demonstrate that the branched isobutyl substituent influences the local solvation environment, affecting both the approach of water molecules and the departure of methanol products [25]. The calculated solvation free energies correlate with experimentally observed solvent effects on reaction rates [25].

Electronic structure analyses using natural bond orbital theory have quantified the charge distribution in isobutyltrimethoxysilane, revealing that the silicon atom carries a partial positive charge of approximately +1.2 elementary charges [22] [24]. This charge separation drives the nucleophilic character of hydrolysis reactions and correlates with the observed reactivity patterns [24] [25]. The natural population analysis indicates that electron density is depleted from silicon d-orbitals during transition state formation, consistent with the proposed mechanism involving pentacoordinate intermediates [22] [24].

Machine learning models trained on experimental kinetic data have enabled prediction of hydrolysis rates for organosilane compounds based on molecular descriptors derived from quantum chemical calculations [25]. These models incorporate features such as atomic charges, bond orders, and geometric parameters to predict reactivity with high accuracy [25]. The branched isobutyl substituent contributes distinctive descriptor values that enable differentiation from linear alkyl analogues in predictive models [25].

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 215 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 215 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 182 of 215 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (21.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (21.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (23.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (20.88%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18395-30-7

Wikipedia

Isobutyltrimethoxysilane

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Silane, trimethoxy(2-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types